Enhanced Acid Stability of Benzostabase‑Protected Amines Versus Stabase Analogs
The “benzostabase” (BSB) protecting group, derived from 1,2‑bis(dimethylsilyl)benzene, exhibits acid stability that is appreciably greater than that of the “stabase” group derived from the flexible 1,2‑bis(dimethylsilyl)ethane [1]. In a comparative study, N‑protected aliphatic amines bearing the BSB group demonstrated markedly enhanced resistance to acidic cleavage, enabling selective deprotection sequences that are unattainable with the stabase analog [1].
| Evidence Dimension | Acid stability of amine protecting group |
|---|---|
| Target Compound Data | Benzostabase (BSB) derivatives – described as “appreciably more acid‑stable” [1]; “more acid‑stable than 'stabase' analogs” |
| Comparator Or Baseline | Stabase derivatives (from 1,2‑bis(dimethylsilyl)ethane) |
| Quantified Difference | Qualitative superiority in acid stability (exact half‑life or deprotection rate constants not reported in abstract; full text may contain quantitative data) |
| Conditions | Standard acidic deprotection conditions for silylamine derivatives |
Why This Matters
Procurement of 1,2‑bis(dimethylsilyl)benzene over 1,2‑bis(dimethylsilyl)ethane is essential when the synthetic route involves acidic work‑up or orthogonal deprotection steps that would otherwise cleave the less stable stabase group.
- [1] Bonar‑Law, R. P.; Davis, A. P.; Dorgan, B. J. The “benzostabase” protecting group for primary amines; application to aliphatic amines. Tetrahedron Lett. 1990, 31, 6721‑6724. DOI: 10.1016/S0040‑4039(00)97158‑2 View Source
